Stereochemical Identity: Exo vs. Endo Configuration at C3
exo-8-Oxabicyclo[3.2.1]octan-3-ol is unequivocally distinguished from its endo isomer by the spatial orientation of the hydroxyl group on the bridged bicyclic framework. The exo isomer places the –OH substituent on the less sterically congested exo face, whereas the endo isomer orients the hydroxyl toward the interior of the bicyclic cavity . This stereochemical difference is verified by distinct IUPAC descriptors: exo-8-oxabicyclo[3.2.1]octan-3-ol corresponds to (1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol, while the endo isomer is assigned the (1R,5S)-8-oxabicyclo[3.2.1]octane-3α-ol designation . X‑ray crystallography of the endo analogue confirms the endo orientation of the hydroxyl group in the solid state, providing a definitive benchmark for differentiation [1].
| Evidence Dimension | Stereochemical configuration at C3 |
|---|---|
| Target Compound Data | exo orientation (hydroxyl on less hindered face) |
| Comparator Or Baseline | endo-8-Oxabicyclo[3.2.1]octan-3-ol (hydroxyl on more hindered face) |
| Quantified Difference | Stereoisomerism – distinct spatial arrangement |
| Conditions | IUPAC nomenclature and X‑ray crystallography (for endo) |
Why This Matters
Procurement of the correct stereoisomer is essential for reproducibility in asymmetric synthesis and for achieving intended biological activity in drug‑discovery programs.
- [1] Cordes DB, Smellie IA, Chalmers BA. X-ray crystallography has been used to characterize the title compound for the first time; 1H NMR, 13C NMR and IR spectroscopic data have also been updated from earlier reports. Molbank. 2024;(3):M1862. View Source
